molecular formula C12H20O2 B12670632 3-Methoxy-5-pentyl-2-cyclohexen-1-one CAS No. 58016-32-3

3-Methoxy-5-pentyl-2-cyclohexen-1-one

Cat. No.: B12670632
CAS No.: 58016-32-3
M. Wt: 196.29 g/mol
InChI Key: QOSKIPQKPZXYNT-UHFFFAOYSA-N
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Description

3-Methoxy-5-pentyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20O2 It is a derivative of cyclohexenone, characterized by the presence of a methoxy group at the 3-position and a pentyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-pentyl-2-cyclohexen-1-one typically involves the alkylation of 3-methoxy-2-cyclohexen-1-one with a suitable pentyl halide under basic conditions. The reaction can be carried out using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). The reaction conditions generally require heating to facilitate the alkylation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to enhance the reaction efficiency. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-pentyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the compound to alcohols or alkanes using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or pentyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in ether, H2 with palladium or platinum catalyst.

    Substitution: Alkyl halides, nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted cyclohexenones or cyclohexanes.

Scientific Research Applications

3-Methoxy-5-pentyl-2-cyclohexen-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-pentyl-2-cyclohexen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the methoxy and pentyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-2-cyclohexen-1-one: Lacks the pentyl group, making it less hydrophobic and potentially less bioactive.

    3-Ethoxy-2-cyclohexen-1-one: Contains an ethoxy group instead of a methoxy group, which can alter its reactivity and solubility.

    3-Methyl-2-cyclohexen-1-one: Has a methyl group instead of a methoxy group, affecting its chemical properties and applications.

Uniqueness

3-Methoxy-5-pentyl-2-cyclohexen-1-one is unique due to the combination of the methoxy and pentyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

58016-32-3

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3-methoxy-5-pentylcyclohex-2-en-1-one

InChI

InChI=1S/C12H20O2/c1-3-4-5-6-10-7-11(13)9-12(8-10)14-2/h9-10H,3-8H2,1-2H3

InChI Key

QOSKIPQKPZXYNT-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CC(=CC(=O)C1)OC

Origin of Product

United States

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